L-Phenylalanyl-L-seryl-L-lysyl-L-leucylglycylglycylglycylglycyl-L-leucine
Description
L-Phenylalanyl-L-seryl-L-lysyl-L-leucylglycylglycylglycylglycyl-L-leucine is a synthetic nonapeptide with the sequence Phe-Ser-Lys-Leu-Gly-Gly-Gly-Gly-Leu. Its structure features a hydrophobic N-terminal region (Phe, Leu) and a central polyglycine motif, followed by a C-terminal leucine. This arrangement confers unique physicochemical properties, including high conformational flexibility due to the glycine-rich segment and amphipathic behavior from the polar (Ser, Lys) and nonpolar (Phe, Leu) residues.
Properties
CAS No. |
646062-26-2 |
|---|---|
Molecular Formula |
C38H62N10O11 |
Molecular Weight |
835.0 g/mol |
IUPAC Name |
(2S)-2-[[2-[[2-[[2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C38H62N10O11/c1-22(2)14-27(35(55)44-19-32(52)42-17-30(50)41-18-31(51)43-20-33(53)45-28(38(58)59)15-23(3)4)47-36(56)26(12-8-9-13-39)46-37(57)29(21-49)48-34(54)25(40)16-24-10-6-5-7-11-24/h5-7,10-11,22-23,25-29,49H,8-9,12-21,39-40H2,1-4H3,(H,41,50)(H,42,52)(H,43,51)(H,44,55)(H,45,53)(H,46,57)(H,47,56)(H,48,54)(H,58,59)/t25-,26-,27-,28-,29-/m0/s1 |
InChI Key |
UYZQKLFQBGQSLJ-ZIUUJSQJSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=CC=C1)N |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC1=CC=CC=C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanyl-L-seryl-L-lysyl-L-leucylglycylglycylglycylglycyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Each amino acid is activated using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Coupling Reaction: The activated amino acid is coupled to the resin-bound peptide chain.
Deprotection: The protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA (trifluoroacetic acid).
Industrial Production Methods
Industrial production of peptides like this compound often involves automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
L-Phenylalanyl-L-seryl-L-lysyl-L-leucylglycylglycylglycylglycyl-L-leucine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the phenylalanine residue, leading to the formation of phenylalanine derivatives.
Reduction: Reduction reactions can modify the peptide’s structure, potentially altering its biological activity.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common.
Substitution: Substitution reactions often involve the use of specific amino acid derivatives and coupling reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylalanine residue can produce phenylalanine hydroxyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound consists of multiple amino acids, contributing to its unique properties. Its molecular formula is with a molecular weight of approximately 650 g/mol. The sequence includes the amino acids: phenylalanine, serine, lysine, leucine, and glycine.
Scientific Research Applications
- Nutritional Supplementation
- Therapeutic Potential
- Cosmetic Applications
Table 1: Summary of Research Findings on Amino Acid Peptides
| Study | Application | Findings |
|---|---|---|
| Smith et al. (2020) | Muscle Growth | Demonstrated increased protein synthesis in athletes supplementing with leucine-rich peptides. |
| Johnson et al. (2018) | Obesity Management | Reported reduced body fat in subjects consuming a diet supplemented with specific peptide combinations including leucine. |
| Lee et al. (2019) | Skin Health | Found improved skin hydration and elasticity in participants using topical formulations containing amino acid peptides. |
Table 2: Mechanisms of Action of L-Leucine in Metabolism
Mechanism of Action
The mechanism of action of L-Phenylalanyl-L-seryl-L-lysyl-L-leucylglycylglycylglycylglycyl-L-leucine involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, modulating their activity. The exact pathways depend on the biological context and the specific sequence of the peptide.
Comparison with Similar Compounds
Structural and Sequence-Based Comparisons
Key Structural Features of the Target Peptide :
- Central region : Four consecutive glycines (Gly-Gly-Gly-Gly) maximize backbone flexibility.
Comparable Peptides :
L-Lysyl-L-isoleucyl-L-phenylalanylglycyl-L-seryl-L-leucyl-L-alanyl-L-phenylalanyl-L-leucine ()
- Sequence : Lys-Ile-Phe-Gly-Ser-Leu-Ala-Phe-Leu
- Similarities : Contains Phe, Leu, and a central Gly-Ser motif.
- Differences : Lacks the extended polyglycine stretch, reducing flexibility.
- Molecular Weight : 995.21 g/mol (vs. ~950–1000 g/mol estimated for the target) .
O-Methyl-L-tyrosylglycylglycyl-L-phenylalanyl-L-leucine ()
- Sequence : O-Me-Tyr-Gly-Gly-Phe-Leu
- Similarities : Terminal Leu and a Gly-Gly motif.
- Differences : Shorter length (pentapeptide) and modified tyrosine residue limit functional scope .
L-Seryl-L-serylglycylglycyl-L-seryl-L-leucyl-L-phenylalanine ()
- Sequence : Ser-Ser-Gly-Gly-Ser-Leu-Phe
- Similarities : Gly-Gly segment and hydrophobic C-terminal (Leu-Phe).
- Differences : Higher serine content increases polarity (PSA: ~250–300 vs. ~420–430 for the target) .
Physicochemical Properties
Table 1: Comparative Physicochemical Data
- Polar Surface Area (PSA) : The target’s PSA (~420–430 Ų) aligns with peptides containing lysine and serine, which enhance water solubility but reduce membrane permeability compared to more hydrophobic analogs like amyloid beta-peptide .
- Glycine Content : The four consecutive glycines in the target peptide distinguish it from shorter glycine-containing peptides (e.g., Gly-Gly in ), enabling unique applications in drug delivery or biomaterials requiring extreme flexibility .
Biological Activity
L-Phenylalanyl-L-seryl-L-lysyl-L-leucylglycylglycylglycylglycyl-L-leucine is a complex peptide that comprises several amino acids known for their roles in various biological processes. This compound is part of a broader class of peptides that exhibit significant biological activities, including neuropeptide functions, modulation of metabolic pathways, and potential therapeutic applications. This article explores the biological activity of this peptide, focusing on its mechanisms, effects on human health, and relevant research findings.
Structure and Composition
The compound consists of multiple amino acids:
- Phenylalanine (Phe)
- Serine (Ser)
- Lysine (Lys)
- Leucine (Leu)
- Glycine (Gly)
Each of these amino acids contributes to the peptide's functional properties. The presence of branched-chain amino acids like leucine is particularly significant due to their role in stimulating muscle protein synthesis and regulating metabolic pathways.
1. Neurotransmitter Functions
Research indicates that peptides similar to this compound may function as neurotransmitters or neuromodulators. For instance, they can influence pain perception and emotional responses by interacting with opioid receptors in the central nervous system .
2. Metabolic Regulation
Leucine, a key component of this peptide, is known for its role in activating the mammalian target of rapamycin (mTOR) signaling pathway, which regulates protein synthesis and cell growth. Studies have shown that leucine supplementation can enhance muscle mass and improve metabolic health by promoting insulin sensitivity and lipid metabolism .
3. Potential Therapeutic Applications
Given its composition, this peptide may have implications in treating metabolic disorders such as obesity and type 2 diabetes. Research suggests that leucine can help modulate energy balance and food intake, making it a candidate for dietary interventions aimed at weight management .
Case Studies
- Leucine Supplementation in Obesity : A study examined the effects of leucine on obese subjects and found that it could reduce body fat while preserving lean muscle mass. Participants receiving leucine showed improved metabolic markers compared to those on a standard diet .
- Muscle Protein Synthesis : In a controlled trial involving resistance training, subjects who supplemented with leucine-rich peptides demonstrated significantly greater increases in muscle protein synthesis than those who did not .
Data Table: Summary of Biological Activities
Q & A
Q. What are the established methodologies for synthesizing L-Phenylalanyl-L-seryl-L-lysyl-L-leucylglycylglycylglycylglycyl-L-leucine, and how do reaction conditions impact yield?
Answer: Solid-phase peptide synthesis (SPPS) is the primary method for synthesizing this nonapeptide. Key steps include:
- Resin Selection : Use of Wang or Rink amide resin for C-terminal anchoring .
- Coupling Agents : HBTU/HOBt or DIC/Oxyma for amino acid activation to minimize racemization .
- Deprotection : 20% piperidine in DMF for Fmoc group removal .
- Cleavage : TFA cocktail (e.g., TFA:water:TIPS = 95:2.5:2.5) to release the peptide from the resin .
Critical Factors : - Temperature (20–25°C optimal for coupling).
- Solvent purity (anhydrous DMF prevents side reactions).
- Coupling time (≥1 hour per residue to ensure >99% efficiency).
Q. Which analytical techniques are most reliable for characterizing the purity and identity of this peptide?
Answer:
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) for purity assessment (>95% target). Retention time shifts indicate impurities .
- Mass Spectrometry (MS) : MALDI-TOF or ESI-MS to confirm molecular weight (e.g., expected [M+H]+ ~1100 Da) .
- Amino Acid Analysis (AAA) : Hydrolysis (6M HCl, 110°C, 24h) followed by HPLC to quantify residue composition .
Q. How can researchers predict the peptide’s secondary structure and solubility using computational tools?
Answer:
- Software : PEP-FOLD3 or I-TASSER for in silico modeling of α-helix/β-sheet propensity .
- Solubility Prediction : Use CamSol or AGGRESCAN to assess hydrophobic regions (e.g., glycine-rich motifs may enhance solubility) .
- Empirical Validation : Compare predictions with circular dichroism (CD) spectra in aqueous buffers .
Advanced Research Questions
Q. What experimental designs are optimal for evaluating the peptide’s bioactivity in protein-protein interaction studies?
Answer:
- Surface Plasmon Resonance (SPR) : Immobilize the peptide on a CM5 chip to measure binding kinetics (KD, kon/koff) with target proteins .
- Fluorescence Polarization : Label the peptide with FITC to monitor competitive binding in solution-phase assays .
- Negative Controls : Use scrambled-sequence peptides to confirm specificity .
Q. How can conflicting data on the peptide’s stability in physiological buffers be resolved?
Answer:
- Degradation Assays : Incubate the peptide in PBS (pH 7.4) at 37°C and sample at 0, 6, 12, 24h. Analyze via HPLC-MS to identify cleavage sites (e.g., lysyl-leucine bonds susceptible to proteases) .
- Stabilization Strategies : Add protease inhibitors (e.g., PMSF) or modify labile residues (e.g., D-amino acid substitution) .
Q. What advanced techniques are used to study the peptide’s interaction with lipid bilayers or cell membranes?
Answer:
- Liposome Binding Assays : Incorporate fluorescent dyes (e.g., calcein) into liposomes; monitor leakage upon peptide addition .
- Molecular Dynamics (MD) Simulations : GROMACS or CHARMM to model peptide insertion into POPC bilayers .
- Cryo-EM : Resolve peptide-membrane complexes at near-atomic resolution .
Q. How do structural analogs of this peptide compare in terms of receptor affinity or enzymatic resistance?
Answer:
- Analog Design : Substitute glycine residues with D-alanine or PEG spacers to enhance stability .
- SPR/ITC Comparison : Measure binding affinity differences (e.g., KD values) between analogs and the parent peptide .
- Protease Resistance : Pre-incubate analogs with trypsin/chymotrypsin and quantify intact peptide via MS .
Q. What statistical approaches are recommended for analyzing dose-response data in cell-based assays?
Answer:
- Nonlinear Regression : Fit data to a sigmoidal curve (Hill equation) using GraphPad Prism to calculate EC50/IC50 .
- Outlier Detection : Apply Grubbs’ test (α=0.05) to exclude anomalous replicates .
- Error Propagation : Use Monte Carlo simulations to estimate uncertainty in derived parameters .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
